molecular formula C12H10N2O6S2 B4759868 methyl 3-{[(4-nitrophenyl)sulfonyl]amino}-2-thiophenecarboxylate

methyl 3-{[(4-nitrophenyl)sulfonyl]amino}-2-thiophenecarboxylate

Cat. No. B4759868
M. Wt: 342.4 g/mol
InChI Key: RTCLKJXXVVYWKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related sulfur-containing compounds often involves reactions with nitrile-stabilized carbanions, which form carbon-carbon bonds essential in creating complex organic structures. Such processes are pivotal for developing compounds with specific functionalities, including those related to methyl 3-{[(4-nitrophenyl)sulfonyl]amino}-2-thiophenecarboxylate (Arseniyadis, S., Kyler, K., & Watt, D., 1984).

Molecular Structure Analysis

Thiophene derivatives, like our compound of interest, exhibit unique molecular structures that confer specific chemical reactivities and biological activities. Their structural aspects allow for a broad range of chemical transformations, seldom accompanied by thiopyrone ring opening, distinguishing them from chromone counterparts (Sosnovskikh, V., 2018).

Chemical Reactions and Properties

The reactivity of compounds containing thiophene rings or similar structures is significant for creating bioactive molecules. These compounds can undergo various chemical transformations, including Michael addition reactions, highlighting their versatility in organic synthesis (Aceña, J., Sorochinsky, A., & Soloshonok, V., 2014). Additionally, the nitrovinyl moiety in compounds related to 1,3-butadiene showcases the reactivity of nitro-functionalized analogs in organic chemistry, pointing to the synthetic value of such structures (Sadowski, M., & Kula, K., 2024).

Physical Properties Analysis

While specific studies on the physical properties of methyl 3-{[(4-nitrophenyl)sulfonyl]amino}-2-thiophenecarboxylate are not directly available, related research on thiophene derivatives and sulfur-containing compounds provides insights into their behavior. These compounds' physical properties, such as solubility, melting points, and stability, are crucial for their application in various domains, including material science and pharmaceuticals.

Chemical Properties Analysis

The chemical properties, such as acidity, reactivity towards nucleophiles or electrophiles, and stability under different conditions, are central to understanding how compounds like methyl 3-{[(4-nitrophenyl)sulfonyl]amino}-2-thiophenecarboxylate can be utilized in synthesis and industry. Studies on disulfonyl carbon acids, for instance, reveal the strength and reactivity of such compounds, shedding light on the potential reactivity and applications of our compound of interest (Binkowska, I., 2015).

Scientific Research Applications

  • Structural Analysis and Synthesis :

    • Ramazani et al. (2011) synthesized a compound similar to methyl 3-{[(4-nitrophenyl)sulfonyl]amino}-2-thiophenecarboxylate and studied its structure using X-ray diffraction, confirming the structure with IR, NMR spectroscopy, and mass spectrometry. This research contributes to the understanding of the molecular structure of similar compounds (Ramazani et al., 2011).
    • Stephens, Price, and Sowell (1999) described the synthesis of a series of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates, showcasing a method for producing variants of these compounds (Stephens, Price, & Sowell, 1999).
  • Biological Activity and Applications :

    • A study by Toth et al. (2016) explored the design and synthesis of compounds structurally related to methyl 3-{[(4-nitrophenyl)sulfonyl]amino}-2-thiophenecarboxylate, focusing on their activity as peroxisome proliferator-activated receptor inverse agonists. This research highlights potential pharmacological applications (Toth et al., 2016).
  • Chemical Properties and Reactions :

    • The study by Yu et al. (2000) on a hexamorphic crystal system, including a compound with a similar structure, offers insights into the thermochemistry and polymorphism of these compounds, which can be crucial for their practical applications in various fields (Yu et al., 2000).
    • Pilard et al. (2001) investigated the electrochemical reduction of compounds similar to methyl 3-{[(4-nitrophenyl)sulfonyl]amino}-2-thiophenecarboxylate, providing valuable information on their electrochemical properties and potential applications in fields like materials science or electrochemistry (Pilard et al., 2001).

properties

IUPAC Name

methyl 3-[(4-nitrophenyl)sulfonylamino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O6S2/c1-20-12(15)11-10(6-7-21-11)13-22(18,19)9-4-2-8(3-5-9)14(16)17/h2-7,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCLKJXXVVYWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[(4-nitrophenyl)sulfonyl]amino}thiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-{[(4-nitrophenyl)sulfonyl]amino}-2-thiophenecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.